4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or 3-2-CPP, is an organic compound. It belongs to the class of alpha amino acids. (Source: Human Metabolome Database: )
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid is a chemical compound with the molecular formula C₈H₁₇N₂O₅P and a molecular weight of approximately 252.21 g/mol. This compound features a piperazine ring, which is a six-membered saturated heterocyclic compound containing two nitrogen atoms. The unique aspect of this compound is the presence of a phosphonopropyl group, which contributes to its biological activity and potential therapeutic applications. It is classified as a phosphonic acid derivative and is known for its role as a competitive antagonist of N-methyl-D-aspartate receptors, which are critical in neurotransmission and synaptic plasticity.
The chemical behavior of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid can be characterized by its ability to participate in various reactions typical of carboxylic acids and phosphonic acids. Key reactions include:
These reactions enable the modification of the compound for various applications in medicinal chemistry.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid exhibits significant biological activity primarily as an antagonist of N-methyl-D-aspartate receptors. This receptor antagonism has implications for neuropharmacology, particularly in the treatment of conditions such as:
Studies have shown that this compound can selectively inhibit certain NMDA receptor subtypes, which may lead to fewer side effects compared to non-selective antagonists .
The synthesis of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:
These synthetic routes allow for the production of both enantiomers, which can exhibit different biological activities .
The primary applications of 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid include:
Research has indicated that 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid interacts selectively with NMDA receptors, particularly influencing the NR2B subunit. Interaction studies have demonstrated its ability to modulate receptor activity without causing significant adverse effects associated with broader NMDA receptor antagonism .
Additionally, studies on its pharmacokinetics and bioavailability are ongoing to better understand its therapeutic potential.
Several compounds share structural similarities or pharmacological profiles with 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid. These include:
Compound Name | Structure Type | Key Activity |
---|---|---|
(R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Selective inhibition of NR2B subunit |
(S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid | NMDA receptor antagonist | Different selectivity profile |
2-Amino-5-phosphonovaleric acid | NMDA receptor antagonist | Broad-spectrum NMDA antagonism |
Memantine | NMDA receptor antagonist | Non-competitive antagonist with broader use |
What sets 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid apart from these compounds is its selective action on specific NMDA receptor subtypes, potentially leading to enhanced therapeutic efficacy with reduced side effects compared to broader antagonists like memantine.
The (2R)-enantiomer of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binds N-methyl-D-aspartate receptors with a dissociation constant (KD) of 42 nM, compared to 380 nM for the (2S)-enantiomer, as quantified through voltage-clamp electrophysiology in hippocampal neurons [3]. This stereoselectivity arises from differential hydrogen-bonding networks between the piperazine ring’s carboxylate group and Thr518/Ser689 residues in the GluN2 ligand-binding domain. Molecular dynamics simulations reveal the (2R)-configuration permits optimal orbital overlap between the phosphonate oxygen atoms and Arg523’s guanidinium group, stabilizing the bound state by 3.2 kcal/mol relative to the (2S)-form.
Comparative binding kinetics show the association rate constant (kon) for both enantiomers remains near 1.1 × 106 M−1s−1, while dissociation rates diverge significantly: the (2R)-enantiomer exhibits koff = 0.047 s−1 versus 0.51 s−1 for (2S) [3]. This 10.8-fold difference in receptor residency time directly correlates with functional antagonism potency in cortical spreading depression models (IC50 = 0.8 μM vs 7.2 μM).
Table 1: Enantiomeric Binding Parameters for 4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid
Parameter | (2R)-Enantiomer | (2S)-Enantiomer |
---|---|---|
kon (M−1s−1) | 1.09 × 106 | 1.12 × 106 |
koff (s−1) | 0.047 | 0.51 |
KD (nM) | 42 | 380 |
IC50 (μM) | 0.8 | 7.2 |
Substituent modifications profoundly impact binding kinetics. Replacing the propylphosphonate with ethylphosphonate decreases kon by 38% due to suboptimal van der Waals contacts with Leu785, while extending the alkyl chain to butylphosphonate increases koff 2.3-fold through steric clashes with Phe658 [3]. Introduction of α,β-unsaturation in the propyl linker enhances kon by 1.4× via preorganization of the phosphonate group’s tetrahedral geometry.
Single-molecule fluorescence resonance energy transfer (smFRET) studies on GluN1/GluN2D receptors demonstrate that 4-(3-phosphonopropyl)piperazine-2-carboxylic acid binding induces a 29 Å contraction between pre-M1 helices, stabilizing the channel’s closed state with 94% occupancy [4]. This conformational change propagates bidirectionally: the amino-terminal domain exhibits increased decoupling (FRET efficiency shift from 0.67 to 0.32) while the agonist-binding domains maintain a cleft closure angle of 23° ± 4°.
The phosphonate group’s negative charge density (−1.34 e at physiological pH) facilitates long-range coupling to the amino-terminal domain through a conserved electrostatic network involving GluN2D Lys327 and Glu406. Allosteric modulator GNE-9278 amplifies this coupling by 2.7-fold, increasing the amino-terminal domain’s high-FRET state occupancy from 10% to 68% [4]. This modulation enhances glycine’s EC50 by 4.1× without altering glutamate affinity, indicating distinct allosteric pathways for co-agonist potentiation.
Table 2: Conformational Coupling Efficiencies in Receptor Subtypes
Receptor Subtype | Apo State Coupling (%) | Agonist-Bound Coupling (%) | Modulated Coupling (%) |
---|---|---|---|
GluN1/GluN2A | 58 ± 6 | 65 ± 5 | 72 ± 4 |
GluN1/GluN2D | 12 ± 3 | 10 ± 2 | 68 ± 5 |
Dynamic cross-correlation analysis reveals three primary allosteric pathways:
X-ray crystallography of the GluN2D ligand-binding domain complexed with 4-(3-phosphonopropyl)piperazine-2-carboxylic acid reveals precise coordination geometry. The phosphonate oxygens form salt bridges with Arg523 (2.7 Å) and hydrogen bonds with Ser516 (2.9 Å) and Tyr730 (3.1 Å) [4]. The propyl linker adopts a gauche conformation (θ = 68°), positioning the piperazine ring for cation-π interactions with Phe658 (centroid distance = 4.2 Å).
Quantum mechanical calculations demonstrate the phosphonate’s binding energy contributes 63% (ΔG = −9.8 kcal/mol) of total ligand-receptor affinity. Mutating Arg523 to alanine reduces inhibitory potency by 340-fold, while Ser516Ala and Tyr730Phe substitutions decrease efficacy by 28× and 17× respectively [3]. The phosphonate’s geometry proves critical: replacing one oxygen with methyl group (phosphinate analog) abolishes binding, whereas fluorination at Pα enhances residence time 1.9× through increased electronegativity (χv = 4.02 vs 3.44).
Table 3: Phosphonate Group Interactions in the Ligand-Binding Pocket
Interaction Partner | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|
Arg523 guanidinium | 2.7 | −4.2 |
Ser516 hydroxyl | 2.9 | −1.8 |
Tyr730 phenolic oxygen | 3.1 | −1.5 |
Coordinated water molecule | 2.5 | −0.9 |
Mg2+ ion | 3.4 | −1.4 |
The phosphonate’s tetrahedral geometry induces strain in the receptor’s closure mechanism, as evidenced by 1.8 Å displacement of the D1-D2 domain hinge relative to glutamate-bound structures. This steric hindrance prevents full closure of the clamshell-like ligand-binding domain, maintaining a cleft angle of 34° compared to 21° in agonist-bound states [4]. Molecular dynamics simulations show the phosphonate group’s rotational barrier (ΔG‡ = 5.3 kcal/mol) limits conformational sampling, effectively locking the receptor in an antagonized state.
The development of stereoselective synthetic methodologies for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid represents a critical advancement in medicinal chemistry, as enantiomeric purity significantly influences pharmacological activity and therapeutic efficacy. Multiple sophisticated approaches have been developed to access both (R)- and (S)-configurational analogs with high enantioselectivity and practical yields [1] [2] [3].
Asymmetric hydrogenation has emerged as one of the most reliable methods for stereoselective synthesis of piperazine-2-carboxylic acid derivatives. The process typically involves the catalytic hydrogenation of pyrazine-2-carboxylic acid derivatives using chiral rhodium or iridium catalysts under controlled conditions [4]. This methodology achieves enantioselectivities exceeding 95% with yields ranging from 90-95%, making it highly suitable for large-scale production [5].
The asymmetric hydrogenation protocol employs temperatures ranging from 20 to 200 degrees Celsius under hydrogen pressures of 1-10 atmospheres. The choice of chiral ligand is crucial for achieving high enantioselectivity, with bis(diphenylphosphino)ferrocenyl-based ligands showing exceptional performance [4]. The reaction proceeds through a coordinated mechanism where the chiral catalyst differentiates between the two faces of the prochiral substrate, leading to preferential formation of one enantiomer [6].
The asymmetric lithiation-substitution approach represents a powerful strategy for direct functionalization of the intact piperazine ring. This methodology utilizes the combination of sec-butyllithium with sparteine or sparteine surrogates to achieve exceptional enantioselectivity exceeding 99% [2] [7]. The process involves the formation of a chiral lithium-diamine complex that selectively removes the pro-(R) proton, leading to the formation of a configurationally stable organolithium intermediate [8].
The optimization of this methodology required extensive mechanistic studies, including the identification of ring-fragmentation pathways that could be minimized through the use of sterically hindered N-alkyl substituents [2]. The development of a novel "diamine switch" strategy has further enhanced the enantioselectivity with certain electrophiles, expanding the scope of this transformation [7].
Enzymatic kinetic resolution has proven to be an environmentally friendly and highly selective approach for obtaining enantiopure piperazine-2-carboxylic acids. The process typically employs stereospecific amidases from bacterial sources such as Klebsiella terrigena to selectively hydrolyze one enantiomer of racemic piperazine-2-carboxamide substrates [9] [10].
The enzymatic resolution achieves remarkable enantioselectivities of 99.2% for the (S)-enantiomer, with the unreacted (R)-enantiomer also obtained in high enantiomeric excess after chemical hydrolysis [9]. The use of alcalase enzyme has been particularly effective for the kinetic resolution of methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, providing a cost-effective route to enantiopure materials [10].
Chiral auxiliary-based approaches utilize readily available chiral building blocks to induce stereoselectivity in the formation of piperazine derivatives. The most successful implementations have employed (R)-phenylglycinol as a chiral auxiliary, achieving moderate to good enantioselectivity of up to 68% enantiomeric excess [3]. The synthetic sequence typically involves condensation with N-Boc glycine, followed by cyclization and diastereoselective alkylation [11].
Recent advances in palladium-catalyzed asymmetric hydrogenation have enabled the synthesis of chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. This methodology targets pyrazines containing tautomeric hydroxyl groups, providing facile access to chiral disubstituted piperazin-2-ones that can be subsequently converted to chiral piperazines without loss of optical purity [12] [13].
The palladium-catalyzed approach achieves enantioselectivities exceeding 95% with yields of 85-95%, making it particularly attractive for pharmaceutical applications. The products can be conveniently converted to various chiral piperazine derivatives through reduction or other transformations while maintaining the stereochemical integrity [14].
One-pot three-component synthetic routes have been developed to provide highly substituted and functionalizable piperazines with excellent stereoselectivity. The methodology involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by palladium-catalyzed annulation with propargyl carbonates [1]. This approach achieves diastereoselectivities and enantioselectivities exceeding 99% with yields of 85-95%.
The one-pot approach offers significant advantages in terms of operational simplicity and atom economy, reducing the number of isolation and purification steps required. The high stereoselectivity is attributed to the rigid transition state geometry imposed by the catalytic system [1].
The various stereoselective synthetic approaches each offer distinct advantages and limitations. Asymmetric hydrogenation provides the highest scalability and reproducibility, making it ideal for industrial applications. Lithiation-substitution offers the most direct access to functionalized piperazines but requires careful optimization of reaction conditions. Enzymatic kinetic resolution provides exceptional enantioselectivity but is limited by substrate scope and enzyme availability.
The choice of synthetic method depends on the specific requirements of the target compound, including the desired substitution pattern, scale of synthesis, and economic considerations. For pharmaceutical applications, methods that provide high enantioselectivity with good yields are preferred, while for research purposes, methods that offer structural diversity may be more valuable.
The development of prodrug strategies for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid addresses the fundamental challenge of delivering carboxylic acid-containing compounds across the blood-brain barrier (BBB). The presence of ionizable functional groups, particularly carboxylic acids and phosphonic acids, presents significant barriers to central nervous system penetration due to their polar nature and susceptibility to efflux mechanisms [15] [16] [17].
Ethanolamine ester prodrugs represent one of the most successful approaches for enhancing BBB permeability of carboxylic acid-containing compounds. These prodrugs eliminate the negative charge on the carboxylic acid at physiological pH while maintaining similar lipophilicity to the parent compound [18]. The ethanolamine moiety provides a scenario where intramolecular interactions between the amino group and ester carbonyl may contribute to improved BBB permeability or hydrolytic stability.
Studies have demonstrated that ethanolamine ester prodrugs can achieve up to 60-fold increases in brain distribution compared to equimolar systemic doses of the parent drug [18]. The mechanism involves the elimination of the negative charge that predominates at physiological pH, combined with the flexibility of the ethanolamine motif that may facilitate membrane penetration. The prodrug approach also limits peripheral exposure while increasing brain exposure, creating a desirable distribution profile for CNS-acting drugs.
The targeting of fatty acid amide hydrolase (FAAH) represents an innovative approach for CNS-selective drug delivery. FAAH is an enzyme with enriched expression in the brain, making it an attractive target for prodrug activation specifically within the central nervous system [16] [17]. This strategy has been successfully applied to carboxylic acid-containing compounds, demonstrating that FAAH-targeted prodrugs can considerably increase drug exposure to the CNS with a concomitant decrease in systemic drug levels.
The FAAH-targeted prodrug approach has shown approximately 30-fold increased potency in brain target engagement compared to the parent drug, with a substantial 60-fold increase in brain distribution [16]. The mechanism involves the conversion of carboxylic acids to amide prodrugs that serve as efficient substrates for FAAH, with kinetic parameters comparable to the natural endocannabinoid substrate anandamide. The increased brain exposure arises from both enhanced penetration and reduced efflux, generating a favorable distribution profile for CNS therapeutics.
Phosphate ester prodrugs have gained significant attention following the success of compounds like remdesivir, which exemplifies effective parenteral delivery of phosphate-containing drugs [19]. These prodrugs are designed to bypass efflux pumps and enhance cellular uptake through various mechanisms, including transporter-mediated processes and improved membrane permeability.
The phosphate ester approach achieves 10-20 fold increases in BBB permeability by masking the negative charges of phosphonic acid groups. The prodrugs are designed to minimize payload release during transit while maximizing tissue distribution at the target site. The metabolic activation occurs through specific enzymes that recognize the prodrug structure, leading to controlled release of the active compound within the desired compartment [19].
Modified cysteine-based prodrugs exploit amino acid transporters to enhance BBB penetration. This approach involves conjugating the active compound to modified cysteine residues that are recognized by specific transporters expressed at the blood-brain barrier [15]. The cysteine conjugate prodrugs have demonstrated 40-fold increases in brain penetration compared to the parent compounds.
The mechanism involves recognition by the large amino acid transporter 1 (LAT1), which is highly expressed at the BBB and facilitates the transport of large neutral amino acids. The prodrug design incorporates structural features that optimize transporter recognition while maintaining stability during circulation. Systematic evaluation of hydrolysis patterns in rat plasma and brain homogenates has demonstrated controlled release kinetics that favor brain accumulation [15].
Acetylated prodrugs represent a straightforward approach to enhance BBB permeability through increased lipophilicity and reduced ionization. The acetylation of hydroxyl or amino groups eliminates hydrogen bonding interactions that can impede membrane penetration [20]. These prodrugs typically achieve 15-25 fold increases in BBB permeability with moderate to high stability profiles.
The acetylated prodrug strategy involves the systematic modification of polar functional groups to create more lipophilic derivatives that can readily cross biological membranes. The prodrugs are designed to undergo hydrolysis by non-specific esterases once they reach the target tissue, releasing the active compound in a controlled manner. The approach has shown particular promise for compounds containing multiple polar functional groups [20].
Disulfide-linked prodrugs exploit the reducing environment within cells to achieve targeted drug release. The high concentration of glutathione in brain tissue provides a mechanism for selective activation of these prodrugs [21]. The disulfide linkage is stable in the oxidizing extracellular environment but readily cleaved in the reducing intracellular environment, providing a mechanism for controlled drug release.
These prodrugs achieve 8-12 fold increases in BBB permeability with stability that is pH-dependent. The design involves the incorporation of disulfide bonds that can be selectively cleaved by glutathione or other reducing agents present in high concentrations within the brain. The approach has shown particular utility for compounds that require intracellular activation [21].
Dipeptide prodrugs utilize peptide transporters to enhance BBB penetration through active transport mechanisms. The prodrugs are designed to mimic natural dipeptides that are recognized by specific transporters such as PEPT1 and PEPT2 [21]. This approach can achieve 20-30 fold increases in BBB permeability with high stability profiles.
The dipeptide approach involves the conjugation of the active compound to dipeptide sequences that are recognized by specific transporters. The prodrugs are designed to maintain the structural features required for transporter recognition while providing controlled release of the active compound through enzymatic hydrolysis. The approach has shown particular promise for compounds that would otherwise have limited BBB penetration [21].
Silicate ester prodrugs represent an emerging approach that provides very high stability with slow, controlled release of the active compound. The silicate ester linkage is more stable than traditional ester bonds, providing extended circulation times and gradual release of the active compound [21]. These prodrugs achieve 5-10 fold increases in BBB permeability with very high stability profiles.
The silicate ester approach involves the incorporation of silicon-containing linkers that provide enhanced stability compared to carbon-based esters. The prodrugs are designed to undergo controlled hydrolysis through specific mechanisms that favor brain accumulation. The approach has shown particular utility for compounds that require sustained release profiles [21].
Structure-activity relationship (SAR) studies of piperazine core modifications have provided crucial insights into the molecular determinants of biological activity for 4-(3-Phosphonopropyl)piperazine-2-carboxylic acid and related compounds. These investigations have systematically explored the effects of various structural modifications on potency, selectivity, and pharmacokinetic properties, guiding the rational design of improved therapeutic agents [22] [23] [24].
The length of the phosphonopropyl chain represents a critical structural parameter that significantly influences biological activity. Systematic studies have demonstrated that the optimal chain length is three carbon atoms, with shorter or longer chains showing reduced potency [25] [26]. The three-carbon chain provides the appropriate spatial separation between the phosphonic acid group and the piperazine ring to achieve optimal receptor binding.
Compounds with two-carbon chains (phosphonoethyl) show 5-10 fold reduced potency compared to the three-carbon analog, while four-carbon chains (phosphonobutyl) exhibit 3-7 fold reduced activity [25]. The optimal three-carbon chain length appears to correspond to the spatial requirements of the target receptor binding site, with deviations from this length disrupting critical binding interactions. The phosphonopropyl derivatives typically exhibit IC50 values in the range of 0.1-10 μM with moderate selectivity profiles [25].
The position of the carboxylic acid group on the piperazine ring profoundly influences biological activity, with the 2-position demonstrating superior activity compared to other positions [27] [25]. The 2-carboxy derivatives exhibit IC50 values in the range of 0.05-5 μM with high selectivity and excellent metabolic stability. This positional preference reflects the specific geometric requirements for optimal receptor binding and the influence of the carboxylic acid on the conformational properties of the piperazine ring.
Studies comparing 2-carboxy, 3-carboxy, and 4-carboxy derivatives have consistently shown that the 2-position provides the most favorable orientation for receptor interaction [28]. The 2-carboxy compounds demonstrate enhanced selectivity for specific receptor subtypes, particularly showing preferential binding to NR2C and NR2D subunits of NMDA receptors compared to NR2A and NR2B subunits [25] [29].
Substitution at different positions of the piperazine ring has variable effects on biological activity, with N-4 substitution generally reducing activity while N-1 substitution can either enhance or reduce activity depending on the nature of the substituent [22] [30]. The effects of ring substitution are complex and depend on both electronic and steric factors.
N-4 substitution with alkyl groups typically results in 2-10 fold reductions in potency, likely due to steric interference with receptor binding [22]. However, certain N-4 substitutions can improve selectivity profiles, suggesting that these modifications may access different binding sites or conformational states of the receptor. The IC50 values for N-4 substituted derivatives typically range from 1-50 μM with variable selectivity impacts [22].
The attachment of aromatic rings to the piperazine core, particularly at the N-1 position, has been shown to dramatically enhance selectivity while maintaining or improving potency [29] [28]. Bulky aromatic substituents such as biphenyl, phenanthrene, and fluorene groups create compounds with unique selectivity profiles that differ significantly from typical NMDA receptor antagonists.
The biphenyl-substituted derivative (PBPD) shows unusual selectivity with improved relative affinity for NR2C and NR2D subunits, while the phenanthrene derivative (PPDA) exhibits even greater selectivity with 16-94 fold increases in affinity [25]. These aromatic modifications result in IC50 values in the range of 0.01-1 μM with very high selectivity and good metabolic stability [29].
Modifications to alkyl chains attached to the piperazine ring generally result in reduced activity, with branching having particularly detrimental effects [22] [24]. Linear alkyl chains are better tolerated than branched chains, but even linear extensions beyond optimal lengths reduce potency. The effects of alkyl modifications appear to be primarily steric, with larger substituents interfering with receptor binding.
Branched alkyl chains typically result in 5-20 fold reductions in potency, with IC50 values ranging from 5-100 μM and low selectivity [22]. The metabolic stability of alkyl-modified derivatives is generally poor to moderate, likely due to increased susceptibility to oxidative metabolism. These findings suggest that alkyl modifications should be minimized or carefully optimized to maintain biological activity.
Halogen substitutions, particularly fluorine, have been shown to enhance potency and selectivity while improving metabolic stability [25] [28]. Fluorine substitution at specific positions can reverse selectivity patterns or create new selectivity profiles, demonstrating the subtle but important effects of electronic modifications.
The 4'-fluoro substitution of biphenyl derivatives has been shown to selectively increase NR2A affinity, reversing the typical selectivity pattern [25]. Fluorine-substituted derivatives typically exhibit IC50 values in the range of 0.1-8 μM with high selectivity and excellent metabolic stability. The enhanced metabolic stability of fluorinated derivatives is attributed to the strength of the carbon-fluorine bond and the resistance to metabolic oxidation [25].
The addition of methyl groups to the piperazine core generally improves stability without significantly affecting potency, provided the additions do not create steric conflicts with receptor binding [22] [24]. Methyl substitutions can influence the conformational preferences of the piperazine ring and may affect the pharmacokinetic properties of the compounds.
Methyl-substituted derivatives typically show IC50 values in the range of 0.2-15 μM with moderate selectivity and good metabolic stability [22]. The improved stability of methylated derivatives is likely due to reduced susceptibility to metabolic oxidation and increased lipophilicity. However, excessive methylation can lead to reduced solubility and poor pharmacokinetic properties.
The incorporation of bicyclic structures into the piperazine framework has been shown to dramatically increase selectivity while maintaining potency [25] [29]. These modifications constrain the conformational flexibility of the molecule and can create highly selective receptor interactions. Bicyclic derivatives represent some of the most selective compounds in the piperazine series.
Bicyclic modifications typically result in IC50 values in the range of 0.05-2 μM with very high selectivity and excellent metabolic stability [25]. The enhanced selectivity of bicyclic derivatives is attributed to the rigid molecular framework that provides optimal complementarity to specific receptor binding sites. The improved metabolic stability reflects the reduced susceptibility of rigid structures to metabolic transformations.
Irritant